methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives Indoles are a significant class of heterocyclic aromatic organic compounds, known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate typically involves the following steps:
Benzyl Derivative Formation: The starting material, 4-methylbenzyl chloride, undergoes a reaction with indole-2-carboxylic acid to form the intermediate benzyl derivative.
Esterification: The intermediate is then treated with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to produce the final ester compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve replacing a functional group in the compound with another group, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and conditions such as reflux.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and conditions like anhydrous ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or electrophiles like alkyl halides, under conditions such as room temperature or mild heating.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. In anticancer applications, it may interfere with cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Indole-3-carboxylic acid: A structurally related compound with similar biological activities.
4-Methylbenzyl alcohol:
Methyl 1-(3-methylbenzyl)-1H-indole-2-carboxylate: A positional isomer with comparable properties.
Uniqueness: Methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate stands out due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-7-9-14(10-8-13)12-19-16-6-4-3-5-15(16)11-17(19)18(20)21-2/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOKFHFXLUOVNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195620 | |
Record name | Methyl 1-[(4-methylphenyl)methyl]-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860611-68-3 | |
Record name | Methyl 1-[(4-methylphenyl)methyl]-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860611-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[(4-methylphenyl)methyl]-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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